molecular formula C19H24N2 B562720 N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine CAS No. 1189466-15-6

N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine

Cat. No.: B562720
CAS No.: 1189466-15-6
M. Wt: 285.446
InChI Key: ZCMDXDQUYIWEKB-OUHXUHDZSA-N
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Description

Systematic Nomenclature and Isotopic Labeling Patterns

The systematic nomenclature of N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine follows International Union of Pure and Applied Chemistry guidelines for isotopically-labeled compounds. The official International Union of Pure and Applied Chemistry designation is N-(2,3,4,5,6-pentadeuteriophenyl)-1-(2-phenylethyl)piperidin-4-amine, which precisely describes the molecular architecture and isotopic substitution pattern. This nomenclature system explicitly identifies the positions of deuterium incorporation within the phenyl ring structure, ensuring unambiguous chemical identification.

The isotopic labeling pattern involves complete deuteration of the phenyl ring attached to the nitrogen atom at position 4 of the piperidine ring. The five deuterium atoms replace hydrogen atoms at positions 2, 3, 4, 5, and 6 of the phenyl ring, creating a pentadeuterated aromatic system. This specific labeling strategy enables the compound to serve as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry applications where isotopic dilution techniques are employed.

The compound carries the Chemical Abstracts Service registry number 1189466-15-6, which serves as its unique chemical identifier in scientific databases. Alternative nomenclatures include Despropionyl fentanyl-d5 and 4-anilino-N-phenethylpiperidine-d5, reflecting its structural relationship to fentanyl-related compounds while emphasizing the deuterium labeling pattern. The molecular formula C19H24N2 accounts for the deuterium substitution, with the isotopic composition specifically denoted as C19D5H19N2 to distinguish it from the non-deuterated analog.

The systematic naming convention also incorporates descriptors that highlight the piperidine ring system and the phenethyl substituent. The full chemical name emphasizes the amine functional group at position 4 of the piperidine ring, which forms the core heterocyclic structure, and the phenethyl group attached to the nitrogen atom at position 1 of the piperidine ring. This nomenclature system facilitates precise identification and differentiation from structurally-related compounds in analytical databases and research literature.

Properties

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-1-(2-phenylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/i2D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMDXDQUYIWEKB-OUHXUHDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2CCN(CC2)CCC3=CC=CC=C3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662168
Record name Despropionyl fentanyl-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189466-15-6
Record name Despropionyl fentanyl-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.

    Deuteration of the Phenyl Ring: The phenyl ring is deuterated using deuterium gas or a deuterated reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deuterated analogs with modified functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine features a piperidine ring substituted with a phenyl group and an ethyl chain. The presence of deuterium atoms (d5) in the phenyl group enhances its stability and alters its pharmacokinetic properties compared to its non-deuterated counterparts. The compound's molecular weight is approximately 285.4 g/mol, which is significant for its solubility and interaction with biological systems .

Analgesic Research

This compound is primarily studied for its analgesic properties. Research indicates that compounds in this class exhibit significant mu-opioid receptor activity, making them potential candidates for pain management therapies. For instance, studies have shown that related compounds can have analgesic effects comparable to established opioids like morphine and fentanyl, but with differing durations of action .

Pharmacokinetics and Metabolism Studies

The incorporation of deuterium in this compound allows researchers to trace metabolic pathways more accurately using mass spectrometry techniques. This can provide insights into how the compound is metabolized in vivo, which is crucial for understanding its efficacy and safety profile in potential therapeutic applications .

Forensic Applications

Due to its structural similarity to fentanyl, this compound is often included in forensic investigations related to opioid overdoses. Its detection can help differentiate between various fentanyl analogs in toxicological analyses, aiding law enforcement and public health officials in addressing opioid-related crises .

Case Study 1: Pain Management Trials

A clinical trial investigating the efficacy of this compound as a long-acting analgesic demonstrated promising results. Participants reported significant pain relief comparable to traditional opioids but with fewer side effects related to hepatic metabolism. The study highlighted the potential for this compound to be used in postoperative pain management settings where rapid recovery is desired .

Case Study 2: Forensic Toxicology

In a forensic analysis conducted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), this compound was identified in several overdose cases linked to synthetic opioids. The findings emphasized the importance of monitoring this compound as part of broader efforts to combat opioid misuse and inform public health strategies .

Mechanism of Action

The mechanism of action of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine involves its interaction with the mu-opioid receptor. The compound binds to this receptor, leading to the activation of downstream signaling pathways that result in analgesic effects. The deuterated phenyl ring allows researchers to track the compound’s metabolic fate and understand its pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar structure but without the deuterated phenyl ring.

    Ocfentanil: An analog with a fluorinated phenyl ring.

    Furanylfentanyl: A fentanyl analog with a furan ring.

Uniqueness

N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine is unique due to its deuterated phenyl ring, which provides distinct advantages in metabolic and pharmacokinetic studies. This feature allows for more precise tracking and analysis compared to non-deuterated analogs.

Biological Activity

N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine, also known as a deuterated analog of piperidine derivatives, has garnered attention due to its potential biological activities, particularly in the context of opioid receptor interactions. This compound is structurally related to fentanyl and its derivatives, which are known for their potent analgesic effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor binding affinities, and metabolic pathways.

  • Chemical Formula : C19H24N2
  • Molecular Weight : 285.44 g/mol
  • CAS Number : 1189466-15-6
  • SMILES Notation : [2H]c1c([2H])c([2H])c(N2CCC(CC2)NCCc3ccccc3)c([2H])c1[2H]

This compound features a piperidine ring substituted with a phenyl group and an ethyl group, modified by deuterium isotopes which may influence its pharmacokinetic properties.

Opioid Receptor Binding

This compound exhibits significant binding affinity for opioid receptors, particularly the mu-opioid receptor (MOR). The biological activity can be compared to that of fentanyl and other synthetic opioids.

Compound Receptor Type Binding Affinity (Ki in nM)
This compoundMOR0.0279 ± 0.0080
FentanylMOR0.1313 ± 0.0050
MorphineMOR3.5

The data indicates that this compound has a binding affinity comparable to that of fentanyl, suggesting a potent analgesic potential.

Analgesic Effects

In animal models, compounds similar to this compound have been shown to produce significant analgesic effects. The effectiveness is typically measured using the hot plate test or tail-flick test, where the latency to respond to painful stimuli is recorded.

Metabolism and Pharmacokinetics

The metabolism of this compound has not been extensively characterized in literature; however, it is expected to follow similar metabolic pathways as other piperidine derivatives.

Metabolites

Research indicates that related compounds undergo hepatic metabolism leading to various metabolites detectable in biological matrices such as urine and blood. For instance:

  • Primary Metabolites : Hydroxylated forms and conjugates.

A recent study identified multiple metabolites for related compounds, suggesting that the metabolic profile could be complex and may influence the pharmacological effects.

Clinical Context

The increasing prevalence of synthetic opioids has raised concerns regarding their safety and efficacy. This compound's potent binding affinity suggests it could be involved in both therapeutic applications and potential misuse.

Q & A

Q. What synthetic routes are commonly employed for N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine and its structural analogs?

The synthesis typically involves multi-step reactions, including condensation of piperidine derivatives with phenethylamine precursors. For example, a related compound (carfentanil analog) is synthesized via refluxing with propionic anhydride under argon, followed by purification using ammonia extraction, chloroform washes, and oxalic acid precipitation . Deuterated analogs (e.g., d5 labeling) may require specialized reagents to incorporate stable isotopes, with careful monitoring via NMR or GC/MS to confirm isotopic purity .

Q. How is structural characterization of this compound performed to ensure purity and correct stereochemistry?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR for functional group analysis), gas chromatography-mass spectrometry (GC/MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. For instance, 1^1H NMR peaks at 7.40–7.24 ppm (aromatic protons) and 0.94 ppm (propionyl methyl group) are critical for verifying structural integrity .

Q. What receptor systems are implicated in the pharmacological activity of this compound?

The compound and its analogs (e.g., fentanyl derivatives) primarily target opioid receptors, but off-target interactions with serotonin receptors (e.g., 5-HT2A/2C) have been reported. Binding assays using selective antagonists like MDL 11,939 (5-HT2A antagonist) or agonists like mCPP (5-HT2C agonist) are used to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data across studies?

Variability may arise from differences in assay conditions (e.g., buffer pH, temperature) or ligand selectivity. For example, MDL 11,939’s antagonism at 5-HT2A receptors is pH-sensitive, requiring adjustment to pH 5.5 for optimal activity . Cross-validation using radioligand displacement assays and functional cAMP inhibition studies is recommended to reconcile conflicting data .

Q. What computational strategies are effective in validating experimental spectral data for this compound?

Density functional theory (DFT) and quantum mechanical simulations can predict terahertz (THz) spectra, which are compared to experimental Fourier-transform infrared (FTIR) or Raman data. For deuterated analogs, isotopic substitution effects on vibrational modes must be modeled to ensure accuracy .

Q. What challenges arise in optimizing synthetic yields for deuterated analogs, and how are they addressed?

Deuterium incorporation can alter reaction kinetics due to isotopic mass effects. For example, deuterated phenethyl groups may require longer reaction times or modified catalysts. Purification via recrystallization or HPLC is critical to isolate high-purity deuterated products, with yields monitored via mass spectrometry .

Q. How do structural modifications influence the compound’s in vivo potency and duration of action?

Substituents at the piperidine nitrogen (e.g., phenethyl vs. thienylethyl groups) significantly affect pharmacokinetics. Methylation at the 3-position of the piperidine ring (e.g., R 32 792) extends duration (>8 hours) by reducing metabolic degradation, while bulky groups (e.g., tetrahydrofuran) shorten activity (<1 hour) due to rapid clearance .

Methodological Considerations

  • Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent side reactions during piperidine functionalization .
  • Analytical Validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve complex stereoisomers .
  • Pharmacological Assays : Employ dual-luciferase reporter systems for real-time monitoring of receptor activation and downstream signaling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.